![molecular formula C18H22BrN3O7S B14695870 gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine CAS No. 33812-54-3](/img/structure/B14695870.png)
gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine is a synthetic compound that belongs to the family of gamma-glutamyl peptides. These compounds are known for their role in various biochemical processes, including antioxidant defense, detoxification, and cellular signaling. The unique structure of this compound makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine typically involves the following steps:
Formation of the gamma-glutamyl bond: This step involves the reaction of glutamic acid with cysteine to form gamma-glutamylcysteine.
Addition of the bromophenyl group: The bromophenyl group is introduced through a substitution reaction, where a bromophenyl derivative reacts with the gamma-glutamylcysteine.
Formation of the final compound: The final step involves the addition of glycine to the gamma-glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteine intermediate to form the complete compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are important for its stability and function.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfide-linked dimers.
Reduction: Free thiol-containing monomers.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study gamma-glutamyl bond formation and cleavage.
Biology: Investigated for its role in cellular signaling and antioxidant defense mechanisms.
Medicine: Explored for its potential therapeutic applications in diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of novel biomaterials and pharmaceuticals.
作用機序
The mechanism of action of gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine involves its interaction with various molecular targets and pathways:
Antioxidant Defense: The compound participates in the detoxification of reactive oxygen species (ROS) by forming disulfide bonds.
Cellular Signaling: It modulates signaling pathways related to oxidative stress and inflammation.
Enzyme Inhibition: The bromophenyl group can inhibit certain enzymes, leading to altered cellular functions.
類似化合物との比較
Gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine can be compared with other gamma-glutamyl peptides such as:
Gamma-Glutamylcysteine: A precursor in glutathione biosynthesis with similar antioxidant properties.
Gamma-Glutamyl-S-[2-(4-chlorophenyl)-2-oxoethyl]cysteinylglycine: A similar compound with a chlorophenyl group instead of a bromophenyl group, which may have different reactivity and biological effects.
Gamma-Glutamyl-S-[2-(4-methylphenyl)-2-oxoethyl]cysteinylglycine: Another analog with a methylphenyl group, used to study structure-activity relationships.
The uniqueness of this compound lies in its specific bromophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
33812-54-3 |
|---|---|
分子式 |
C18H22BrN3O7S |
分子量 |
504.4 g/mol |
IUPAC名 |
2-amino-5-[[3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H22BrN3O7S/c19-11-3-1-10(2-4-11)14(23)9-30-8-13(17(27)21-7-16(25)26)22-15(24)6-5-12(20)18(28)29/h1-4,12-13H,5-9,20H2,(H,21,27)(H,22,24)(H,25,26)(H,28,29) |
InChIキー |
HFAHVYDCFUHZMX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14695790.png)
![1-Bromo-4-[2-(tert-butylperoxy)propan-2-yl]benzene](/img/structure/B14695795.png)
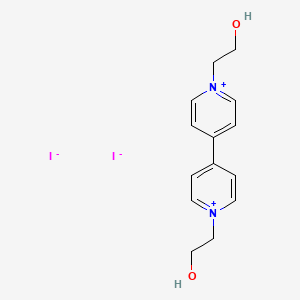
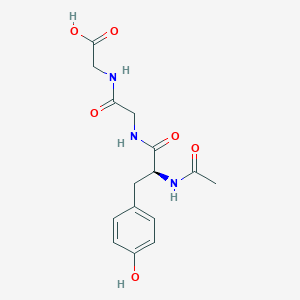
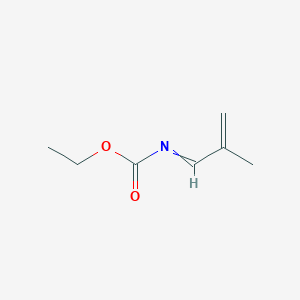
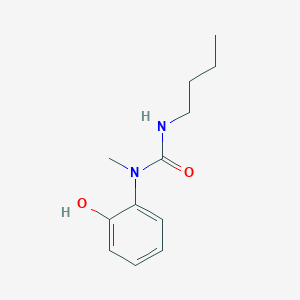
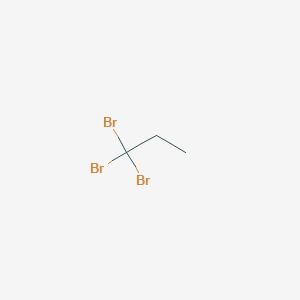
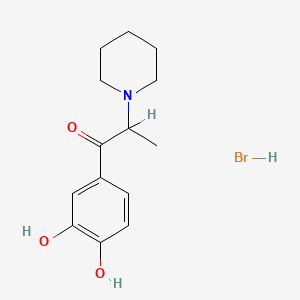
![1-Methoxybicyclo[4.1.0]heptane](/img/structure/B14695837.png)
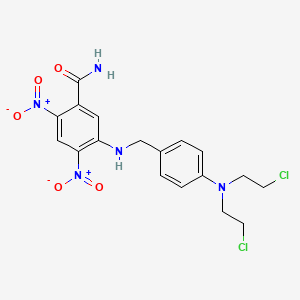

![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)

![5-[(e)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14695878.png)
